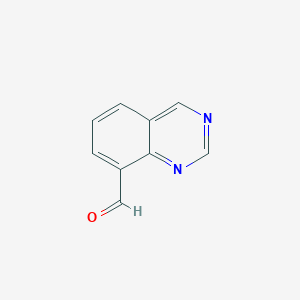

Quinazoline-8-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline-8-carbaldehyde is an organic compound with the CAS Number: 1823899-37-1 . It is a derivative of quinazoline, which is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular weight of this compound is 158.16 . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Chemical Reactions Analysis

Quinazolines have been a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .It has a flash point of 154.2 and a boiling point that is not specified .

Applications De Recherche Scientifique

Synthesis of Quinazolin-4(3H)-ones : Furan-2-carbaldehydes are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones. This process involves ligand-free photocatalytic C–C bond cleavage and doesn't require protection of hydroxyl, carboxyl, amide, or secondary amino groups. The mechanism suggests the use of conjugated N,O-tridentate copper complexes as novel photoinitiators under visible light (Yu et al., 2018).

One-Pot Synthesis of Tryptanthrin : This approach to indolo[2,1- b ]quinazolines from indole-3-carbaldehydes involves the Dakin oxidation. The reaction proceeds through the condensation of indole-3-carbaldehydes with isatoic anhydrides, derived in situ from indole-3-carbaldehydes by the Dakin oxidation, and further oxidation/cyclization steps (Abe et al., 2014).

DABCO-Catalyzed Synthesis of Quinazolines : A novel DABCO promoted one-pot three-component synthesis of C-C linked bis-heterocycle containing dihydropyrano[c]chromene at the C-2 position of quinazoline is developed. This synthesis uses Quinazoline-2-carbaldehyde, substituted 4-hydroxycoumarin, and ethyl cyanoacetate. The synthesized compounds were evaluated for anti-cancer activity against breast cancer cell lines (Vodnala et al., 2016).

Synthesis and Structural Characterization of New Tetrahydroquinazoline Ligands : New heterocyclic ligands, such as 1,2,3,4-tetrahydroquinazoline-2-carbaldehyde oximes, and their Co(III) complexes have been synthesized and characterized. The ligands undergo a ring-opening reaction upon complexation with the Co(III) ion, demonstrating interesting chemical behavior (Gençkal et al., 2014).

Quinazoline Derivatives as Anticancer Drugs : Quinazoline is known for a wide range of biological properties such as anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. Recent patents and articles have been published regarding the discovery and development of original and promising quinazoline derivatives for cancer treatment (Ravez et al., 2015).

Safety and Hazards

Orientations Futures

Quinazolines have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The development of newer synthetic strategies as well as novel methodologies to decorate the quinazoline scaffold with proper functional groups has been observed . This will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinazoline as well as benefitting researchers for future development .

Mécanisme D'action

Target of Action

Quinazoline-8-carbaldehyde, like other quinazoline derivatives, is known to interact with multiple targets. The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity, wherein specific as well as multiple targets are involved .

Mode of Action

It is known that quinazoline derivatives can inhibit certain proteins, such as histone methyltransferase (g9a) and g9a-like protein (glp) . These proteins play a crucial role in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects.

Biochemical Pathways

Quinazoline derivatives are known to affect several biochemical pathways. For instance, they have been found to inhibit histone methyltransferase, which plays a crucial role in the methylation of histones . This process is a key part of the epigenetic regulation of gene expression. By inhibiting this process, quinazoline derivatives can potentially disrupt normal gene expression patterns and affect various cellular processes.

Pharmacokinetics

It is known that the use of multiple drug combinations, such as those involving quinazoline derivatives, can often lead to drug-drug interactions and altered pharmacokinetics . These alterations can affect the bioavailability of the drugs and may lead to unintended outcomes.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the compound’s ability to interact with multiple targets . For instance, by inhibiting histone methyltransferase, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s pharmacokinetics and potentially lead to drug-drug interactions . Additionally, factors such as pH and temperature can potentially affect the stability of the compound.

Propriétés

IUPAC Name |

quinazoline-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXROZDCKLWDZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-3-[(2-methylphenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2922595.png)

![1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2922597.png)

![(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2922598.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine](/img/structure/B2922604.png)

![methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2922611.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2922614.png)